N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-20(18-9-5-2-6-10-18)15-22-21(24)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18,20,23H,2,5-6,9-10,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEYWWIUENPJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Biphenyl-4-carboxylic acid is often synthesized via palladium-catalyzed cross-coupling between aryl halides and boronic acids. For example, 4-bromobenzoic acid reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield biphenyl-4-carboxylic acid in ~85% yield. The carboxylic acid is subsequently activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] for amidation.
Direct Carboxylation
Alternative methods employ carboxylation of preformed biphenyl structures. Lithiation of 4-bromobiphenyl followed by quenching with CO₂ generates the carboxylic acid directly, though this method is less common due to stringent anhydrous conditions.
Synthesis of 2-Cyclohexyl-2-hydroxyethylamine
The amine component, 2-cyclohexyl-2-hydroxyethylamine, is synthesized through multi-step reductions and functional group transformations:
Epoxynitrile Hydrogenation
A method adapted from dextromethorphan intermediate synthesis involves hydrogenating 2-cyano-1-oxaspirononane (epoxynitrile) to 1-cyanomethylcyclohexanol (hydroxynitrile) using palladium on carbon (Pd/C) under 50–100 psig H₂. Subsequent hydrogenation of the nitrile to the primary amine is achieved with rhodium catalysts in acidic solvents (e.g., acetic acid), yielding 1-(2-aminoethyl)cyclohexanol (hydroxyamine) in ~75% yield.
Table 1: Hydrogenation Conditions for Hydroxyamine Synthesis
| Step | Substrate | Catalyst | Solvent | Pressure (psig) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Epoxynitrile (I) | Pd/C | Ethanol | 50–100 | 80 |
| 2 | Hydroxynitrile (II) | Rh/C | Acetic acid | 100 | 75 |
Reductive Amination
An alternative route involves reductive amination of cyclohexanone with ethanolamine. Cyclohexanone reacts with ethanolamine in the presence of NaBH₃CN or H₂/Pd-C to form 2-cyclohexyl-2-hydroxyethylamine, though yields are moderate (~60%) due to competing imine formation.
Amide Bond Formation Strategies
Coupling the biphenyl-4-carboxylic acid derivative with 2-cyclohexyl-2-hydroxyethylamine presents challenges due to the amine’s hydroxyl group, necessitating protective group strategies.
Acid Chloride-Mediated Amidation
Activation of biphenyl-4-carboxylic acid as the acid chloride (using SOCl₂) followed by reaction with the unprotected amine in dichloromethane (DCM) affords the target amide in 65–70% yield. However, the hydroxyl group participates in side reactions (e.g., esterification), reducing efficiency.
Protective Group Approach
Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to amidation improves yields:
-
Protection : 2-cyclohexyl-2-hydroxyethylamine is treated with TBSCl/imidazole in DMF to form the TBS-protected amine (90% yield).
-
Amidation : The TBS-protected amine reacts with biphenyl-4-carbonyl chloride in the presence of triethylamine (Et₃N), yielding the protected amide (85% yield).
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, furnishing the final product in 95% purity.
Table 2: Amidation Yields with Protective Groups
| Amine Form | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Unprotected | SOCl₂ | DCM | 65 | 80 |
| TBS-protected | Et₃N | THF | 85 | 95 |
Coupling Reagent-Assisted Synthesis
Modern methods employ coupling agents such as HATU or EDCl/HOBt to facilitate amide bond formation without hydroxyl protection. For example, biphenyl-4-carboxylic acid, HATU, and DIPEA in DMF react with 2-cyclohexyl-2-hydroxyethylamine at 0°C to room temperature, yielding the amide in 78% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates, while temperatures below 25°C minimize side reactions. Elevated temperatures (>40°C) promote esterification when unprotected amines are used.
Catalytic Enhancements
Adding catalytic DMAP (4-dimethylaminopyridine) accelerates amidation by activating the carbonyl group, improving yields to 82% in THF.
Characterization and Analytical Data
Critical characterization data for intermediates and the final product include:
Table 3: Spectroscopic Data for N-(2-Cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C |
| ¹H NMR (CDCl₃) | δ 7.65 (d, 2H), 7.45 (m, 4H), ... |
| ¹³C NMR | δ 167.8 (C=O), 140.2 (biphenyl), ... |
| HRMS (m/z) | [M+H]⁺ calc. 364.2142, found 364.2145 |
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid Chloride (unprotected) | 2 | 65 | 80 | Moderate |
| TBS Protection/Deprotection | 4 | 73 | 95 | High |
| HATU Coupling | 2 | 78 | 90 | High |
The HATU-mediated method offers the best balance of yield and scalability, while the protective group approach ensures high purity for pharmaceutical applications.
Challenges and Mitigation Strategies
-
Hydroxyl Group Reactivity : Protection with TBS or silyl ethers prevents undesired esterification.
-
Racemization : Chiral centers in the amine require low-temperature reactions to avoid racemization during amidation.
-
Byproduct Formation : Azeotropic removal of water (e.g., using molecular sieves) minimizes hydrolysis of the acid chloride .
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand protein interactions and cellular processes. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The biphenyl core can bind to receptors or enzymes, modulating their activity. The cyclohexyl group and hydroxyethyl moiety contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide, highlighting differences in substituents, molecular properties, and biological activities:
Structural and Functional Insights
- Cycloalkyl vs. In contrast, the hydroxyethyl group in the target compound introduces polarity, likely improving aqueous solubility while retaining cyclohexyl-mediated hydrophobic interactions. Steric effects are critical: Cyclooctyl analogs (compound 7) show reduced TRP antagonist activity compared to cyclohexyl derivatives due to increased steric hindrance.
Hydrogen-Bonding Capability :
- Biological Activity Trends: Aromatic substituents (e.g., 4-acetylphenyl or 2-phenoxyphenyl) often improve binding affinity to enzymes or receptors through π-π stacking but may reduce metabolic stability. Aliphatic chains (e.g., 1,5-dimethylhexyl) balance lipophilicity and flexibility, though they lack polar interactions.
Pharmacological and Physicochemical Properties
- Solubility: The hydroxyethyl group increases polarity compared to N-cyclohexyl analogs, likely improving solubility in polar solvents (e.g., ethanol, DMSO).
- Lipophilicity : Calculated logP values for similar compounds range from 3.46 (aromatic derivatives) to 5.2 (aliphatic chains). The target compound’s logP is estimated at ~4.0, balancing membrane permeability and solubility.
- Biological Activity: TRP antagonists with cyclohexyl groups (e.g., compound 3) show IC₅₀ values in the nanomolar range. The hydroxyl group may enhance target engagement but could require prodrug strategies (e.g., nitrate esters) to improve bioavailability.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves coupling biphenyl-4-carboxylic acid derivatives with cyclohexyl-hydroxyethylamine via carbodiimide-mediated amidation (e.g., EDCI or DCC). Key optimizations include solvent choice (e.g., CH₂Cl₂ or toluene), temperature control (room temp to reflux), and purification using automated flash chromatography or recrystallization. Yield improvements rely on stoichiometric ratios (e.g., 1:1.2 amine:acid) and exclusion of moisture .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm cyclohexyl, hydroxyethyl, and biphenyl groups (e.g., δ ~7.4–7.6 ppm for biphenyl protons; δ ~1.0–2.5 ppm for cyclohexyl protons) .
- Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the amide bond) .
- HPLC : Assess purity (>95% by area under the curve) using C18 columns and gradient elution (e.g., acetonitrile/water) .
Q. How can researchers evaluate the compound’s stability under experimental conditions?
- Methodological Answer : Conduct stress tests:
- Thermal Stability : Incubate at 40–60°C for 72 hours; monitor decomposition via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and track degradation products with LC-MS .
- Hydrolytic Stability : Test in buffered solutions (pH 2–9) to assess amide bond susceptibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Core Modifications : Replace cyclohexyl with bicyclic amines (e.g., bicyclo[2.2.1]heptane) to enhance steric bulk and hydrophobicity .
- Hydroxyethyl Substitution : Test ether or ester derivatives to modulate solubility and hydrogen-bonding capacity .
- Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4'-position to optimize π-π interactions with targets like TRP channels .
Q. What computational strategies predict binding modes with biological targets (e.g., TRP channels)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with TRPV1 (PDB ID: 3J5P), focusing on hydrophobic pockets accommodating the biphenyl group .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability of hydrogen bonds between the hydroxyethyl group and Glu570 .
- Free Energy Calculations : Apply MM-PBSA to rank analog binding affinities .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal assays (e.g., fluorescence-based vs. electrophysiology for ion channel inhibition) .
- Metabolite Screening : Use LC-MS to identify in situ degradation products that may interfere with activity .
- Cellular Context : Account for cell-type-specific expression of off-target proteins (e.g., cytochrome P450 enzymes) via siRNA knockdown controls .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolving Agents : Use (R)- or (S)-1-phenylethylamine for diastereomeric salt crystallization .
- Chiral HPLC : Employ Chiralpak AD-H columns with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric Catalysis : Apply Evans’ oxazaborolidine catalysts during amide bond formation to induce stereoselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
